1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Docking Studies
- Compounds structurally related to 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole have been synthesized for their significant roles in medicinal chemistry. For instance, novel compounds with a piperazine-1-yl-1H-indazole framework were synthesized and subjected to spectral analysis and docking studies to explore their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial Activity
- Research has also focused on the antimicrobial properties of related compounds. For example, derivatives were synthesized and evaluated for their antimicrobial activity, revealing that certain Mannich bases showed promising activity against various microorganisms, indicating the potential for developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Receptor Antagonism and Biological Importance
- Indazole derivatives have been studied for their affinity towards human dopamine and serotonin receptors, indicating their potential for the development of central nervous system (CNS) drugs. Specific modifications to the indazole structure, such as incorporation of piperazine, have yielded compounds with high affinity and selectivity for dopamine D4 receptors, suggesting applications in the treatment of psychiatric and neurological disorders (Collins, Rowley, Davey, Emms, Marwood, Patel, Fletcher, Ragan, Leeson, Scott, & Broten, 1998).
Anti-Cancer Activity
- Benzimidazole derivatives bearing a triazole moiety, similar in structural complexity to 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, have been explored for their anti-cancer properties. Molecular docking and density functional theory studies on such compounds revealed their potential mechanism of action as EGFR inhibitors, offering insights into their application in cancer therapy (Karayel, 2021).
Future Directions
While specific future directions for “1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” were not found, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be ongoing research and development in this area.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives and indole derivatives, both of which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that piperidine derivatives undergo two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that piperidine is a colorless liquid with an odor described as objectionable, typical of amines .
properties
IUPAC Name |
1-ethyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h11,15H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPOWQWGTDNRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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